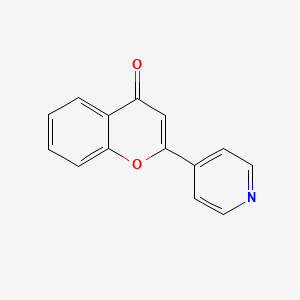
2,4-Dimetoxi-6-metilpirimidina
Descripción general
Descripción
2,4-Dimethoxy-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. It is characterized by its heterocyclic structure, which includes an aromatic ring containing five carbon atoms and one nitrogen atom. This compound is a colorless, crystalline solid with a melting point of 95–97°C and a boiling point of 270–272°C . It is sparingly soluble in water but readily dissolves in ethanol and other organic solvents .
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of amino acids, peptides, and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dimethoxy-6-methylpyrimidine is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Mode of Action
2,4-Dimethoxy-6-methylpyrimidine functions as an inhibitor of DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines and pyrimidines .
Biochemical Pathways
The inhibition of DHFR by 2,4-Dimethoxy-6-methylpyrimidine disrupts the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of purines and pyrimidines, which are essential components of DNA and RNA .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but readily dissolves in ethanol and other organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as the route of administration and the presence of other substances.
Result of Action
By impeding DHFR activity, 2,4-Dimethoxy-6-methylpyrimidine disrupts the production of purines and pyrimidines . This disruption ultimately leads to the inhibition of cell growth and proliferation , as these processes require the synthesis of new DNA and RNA molecules.
Action Environment
The action of 2,4-Dimethoxy-6-methylpyrimidine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability may vary depending on the biochemical environment . Furthermore, the compound’s reactivity has been harnessed in organic synthesis, particularly in the formation of amino acids, peptides, and other heterocyclic compounds , indicating that its action can be modulated in different chemical contexts.
Análisis Bioquímico
Biochemical Properties
2,4-Dimethoxy-6-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pyrimidine-based drugs. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it has been observed to interact with enzymes involved in the methylation process, which is essential for the regulation of gene expression and protein function . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 2,4-Dimethoxy-6-methylpyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions within the cell.
Molecular Mechanism
At the molecular level, 2,4-Dimethoxy-6-methylpyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biochemical context . For example, it has been shown to inhibit certain enzymes involved in DNA replication, thereby affecting cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethoxy-6-methylpyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 2,4-Dimethoxy-6-methylpyrimidine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxy-6-methylpyrimidine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing toxicity. At high doses, 2,4-Dimethoxy-6-methylpyrimidine can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
2,4-Dimethoxy-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound can influence the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 2,4-Dimethoxy-6-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution pattern of 2,4-Dimethoxy-6-methylpyrimidine is essential for its biochemical activity, as it determines the concentration of the compound in different cellular regions.
Subcellular Localization
2,4-Dimethoxy-6-methylpyrimidine exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure that 2,4-Dimethoxy-6-methylpyrimidine exerts its biochemical effects in the appropriate cellular context, thereby enhancing its efficacy and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-methylpyrimidine can be achieved through several methods. One common method involves the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-6-methylpyrimidine often involve optimizing reaction conditions to improve yield and selectivity while minimizing environmental impact. One such method involves the use of o-methyl isourea salt and cyanoacetate as raw materials, followed by condensation, methylation, and self-cyclization . This method simplifies the production process, optimizes reaction conditions, and reduces the generation of pollutants.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: Similar in structure but differs in the position of nitrogen atoms.
4,6-Dimethoxy-2-methylpyrimidine: Another isomer with different substitution patterns.
2,4-Dimethoxy-5-methylpyrimidine: Similar compound with a different methyl group position.
Uniqueness
2,4-Dimethoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DHFR makes it particularly valuable in medicinal chemistry for developing potential therapeutic agents .
Propiedades
IUPAC Name |
2,4-dimethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWINPXUCNYESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296769 | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-23-9 | |
| Record name | 7781-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dimethoxy-6-methylpyrimidine a valuable starting material in medicinal chemistry?
A1: 2,4-Dimethoxy-6-methylpyrimidine serves as a key precursor in synthesizing various pyrimidine nucleoside analogues [, ]. These analogues are structurally similar to naturally occurring nucleosides, which are crucial components of DNA and RNA. This structural similarity allows them to interfere with viral replication, making them attractive candidates for developing antiviral agents.
Q2: Can you elaborate on the synthesis of antiviral agents using 2,4-Dimethoxy-6-methylpyrimidine, as highlighted in the research?
A2: Researchers successfully synthesized a series of acyclic nucleoside analogues with promising antiviral activity against Ranikhet disease virus (RDV) []. The process involved reacting 2,4-Dimethoxy-6-methylpyrimidine with allyl bromide or benzyl bromide. This reaction yielded 1-substituted 4-methoxy-6-methyl-2(1H)-pyrimidinone intermediates, further modified through oxidation, O-demethylation, and nucleophilic displacement to produce the final 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinone acyclic nucleoside analogues. Several synthesized compounds exhibited significant antiviral activity against RDV, highlighting the potential of this synthetic approach [].
Q3: Beyond antiviral applications, are there other research avenues exploring the use of 2,4-Dimethoxy-6-methylpyrimidine?
A3: Yes, researchers are investigating 2,4-Dimethoxy-6-methylpyrimidine for synthesizing conformationally constrained pyrimidine acyclic nucleosides []. These molecules have restricted flexibility, which can be advantageous in drug design. This conformational constraint can enhance binding affinity to target molecules and improve pharmacokinetic properties. The research highlights a novel synthetic route using 2,4-Dimethoxy-6-methylpyrimidine to access these valuable compounds [], opening doors for exploring their therapeutic potential in various disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)
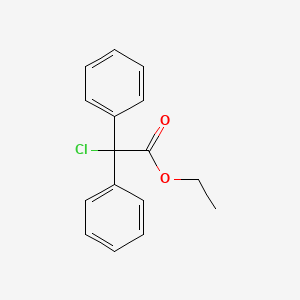
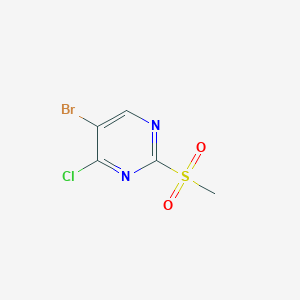
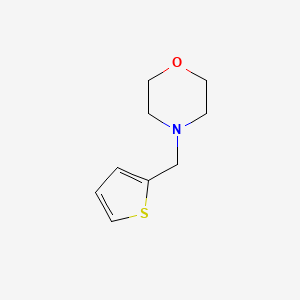
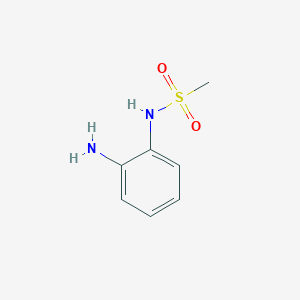
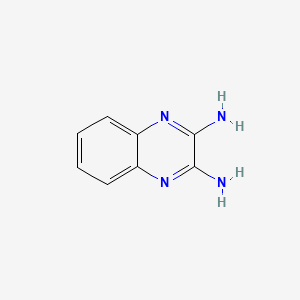
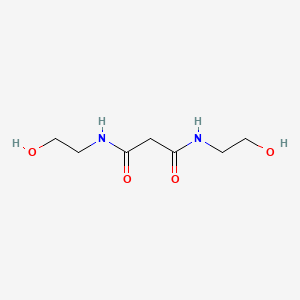
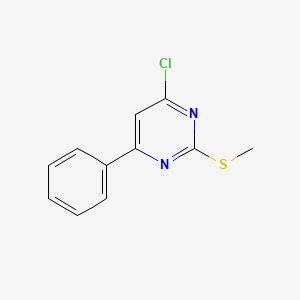
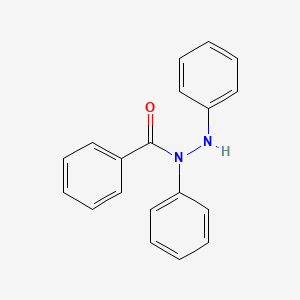
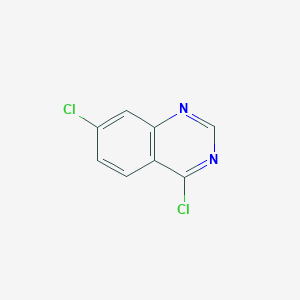

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

